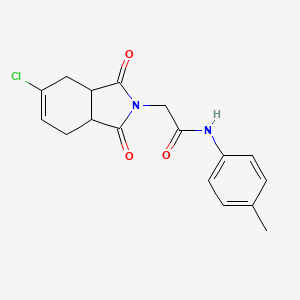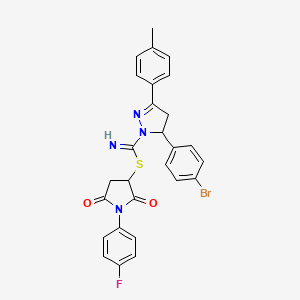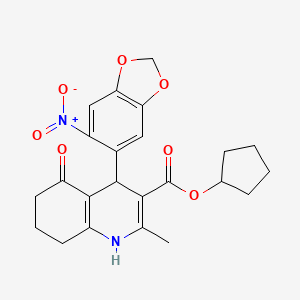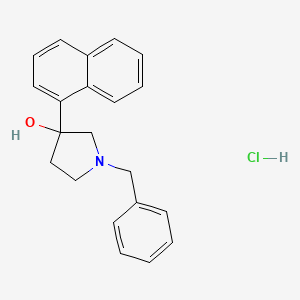
N-(3-pyridinylmethyl)-8-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-8-quinolinecarboxamide, also known as PQ401, is a small molecule inhibitor that has been used in scientific research to study various biochemical and physiological processes. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its effects on different cellular pathways.
Mécanisme D'action
The mechanism of action of N-(3-pyridinylmethyl)-8-quinolinecarboxamide involves the inhibition of specific enzymes and signaling pathways. N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, such as JNK and p38, which are involved in cell growth and inflammation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-8-quinolinecarboxamide are diverse and depend on the specific cellular pathways it targets. In cancer cells, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, N-(3-pyridinylmethyl)-8-quinolinecarboxamide reduces the production of inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative diseases, N-(3-pyridinylmethyl)-8-quinolinecarboxamide protects neurons from oxidative stress and reduces the production of amyloid beta.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-pyridinylmethyl)-8-quinolinecarboxamide in lab experiments include its specificity for certain cellular pathways, its ability to inhibit the activity of enzymes and signaling pathways, and its potential therapeutic applications. The limitations of using N-(3-pyridinylmethyl)-8-quinolinecarboxamide in lab experiments include its potential toxicity, its limited solubility in water, and the need for further studies to understand its long-term effects.
Orientations Futures
Future research on N-(3-pyridinylmethyl)-8-quinolinecarboxamide could include investigating its effects on other cellular pathways and diseases, optimizing its synthesis and formulation, and conducting preclinical and clinical trials to evaluate its safety and efficacy. Additionally, studies could focus on developing N-(3-pyridinylmethyl)-8-quinolinecarboxamide derivatives with improved pharmacological properties and investigating its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been achieved using different methods, including the reaction of 3-pyridinemethanol with 8-chloroquinolinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-pyridinemethanol with 8-quinolinecarboxylic acid in the presence of thionyl chloride, followed by the reduction of the intermediate with lithium aluminum hydride.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been used in scientific research to study various biological processes, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that N-(3-pyridinylmethyl)-8-quinolinecarboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(3-pyridinylmethyl)-8-quinolinecarboxamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-12-4-2-8-17-10-12)14-7-1-5-13-6-3-9-18-15(13)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQOEAKBJXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)


![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5102967.png)


![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)